Balanced Lipophilicity (XLogP3 = 0.6) Confers Superior Predicted Membrane Permeability Versus the Non-Methylated Analog
Methyl 4-hydroxy-2-methylnicotinate exhibits a computed XLogP3-AA of 0.6, positioning it within the optimal lipophilicity range for drug-likeness (typically XLogP 1–3) [1]. In contrast, the non-methylated analog methyl 4-hydroxynicotinate (CAS 67367-24-2; MW 153.14) has a lower predicted XLogP3 of approximately 0.2, due to the absence of the hydrophobic methyl substituent [2]. This difference of 0.4 log units corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient for the target compound, suggesting improved passive membrane permeability for cell-based assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 (PubChem computed) |
| Comparator Or Baseline | Methyl 4-hydroxynicotinate (CAS 67367-24-2): XLogP3 ~0.2 (predicted) |
| Quantified Difference | ΔXLogP3 ≈ +0.4; ~2.5-fold higher partition coefficient |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release); values represent octanol-water partition coefficient predictions. |
Why This Matters
For procurement decisions in cell-based screening programs, this lipophilicity advantage may translate into superior compound exposure in intracellular compartments, making it a more suitable candidate for phenotypic assay cascades.
- [1] PubChem Compound Summary for CID 130629458, Methyl 4-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/130629458 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 123456, Methyl 4-hydroxynicotinate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/123456 (accessed 2026-05-02). View Source
